molecular formula C22H42O3 B12660522 4-Hydroxybutyl oleate CAS No. 28068-33-9

4-Hydroxybutyl oleate

Cat. No.: B12660522
CAS No.: 28068-33-9
M. Wt: 354.6 g/mol
InChI Key: UKKNMCFZDIOGAW-KTKRTIGZSA-N
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Description

4-Hydroxybutyl oleate is an ester compound formed from the reaction between oleic acid and 4-hydroxybutanol. It is a versatile chemical with applications in various fields, including industrial lubricants, cosmetics, and pharmaceuticals. The compound is known for its excellent lubricating properties and biodegradability, making it an environmentally friendly alternative to traditional lubricants.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxybutyl oleate can be synthesized through esterification, where oleic acid reacts with 4-hydroxybutanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed and heated. The water produced during the reaction is continuously removed, often using a distillation column, to ensure high yields of the ester. The final product is then purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxybutyl oleate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-oxobutyl oleate.

    Reduction: The ester can be reduced to yield the corresponding alcohols, oleic acid, and 4-hydroxybutanol.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with other acids.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are employed.

Major Products:

    Oxidation: 4-Oxobutyl oleate.

    Reduction: Oleic acid and 4-hydroxybutanol.

    Substitution: Various esters depending on the reacting acid.

Scientific Research Applications

4-Hydroxybutyl oleate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

    Biology: Investigated for its potential as a biodegradable lubricant in biological systems.

    Medicine: Explored for its use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.

    Industry: Utilized in the formulation of environmentally friendly lubricants and cosmetics.

Mechanism of Action

The mechanism by which 4-hydroxybutyl oleate exerts its effects is primarily through its chemical structure. The ester linkage provides stability, while the hydroxyl group allows for further chemical modifications. In biological systems, the compound can interact with cell membranes, enhancing lubrication and reducing friction. The molecular targets and pathways involved include interactions with lipid bilayers and potential enzymatic hydrolysis to release oleic acid and 4-hydroxybutanol.

Comparison with Similar Compounds

4-Hydroxybutyl oleate can be compared with other similar compounds such as:

    4-Hydroxybutyl stearate: Similar in structure but derived from stearic acid, offering different physical properties.

    4-Hydroxybutyl palmitate: Derived from palmitic acid, used in similar applications but with varying degrees of lubrication efficiency.

    4-Hydroxybutyl linoleate: Derived from linoleic acid, providing different oxidative stability and reactivity.

Uniqueness: this compound stands out due to its balance of lubricating properties and biodegradability. Its ability to undergo various chemical reactions makes it a versatile compound for research and industrial applications.

Properties

CAS No.

28068-33-9

Molecular Formula

C22H42O3

Molecular Weight

354.6 g/mol

IUPAC Name

4-hydroxybutyl (Z)-octadec-9-enoate

InChI

InChI=1S/C22H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(24)25-21-18-17-20-23/h9-10,23H,2-8,11-21H2,1H3/b10-9-

InChI Key

UKKNMCFZDIOGAW-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCCCCO

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCCCO

Origin of Product

United States

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